molecular formula C14H14ClNO3S2 B2984628 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine CAS No. 954072-37-8

4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine

Cat. No. B2984628
CAS RN: 954072-37-8
M. Wt: 343.84
InChI Key: LIANVVYZFSRXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. While there is limited information available specifically for this compound, we can infer some properties based on its structural components .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), which is substituted with a sulfonyl group that is further connected to a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom) and a phenyl ring (a six-membered ring with six carbon atoms) .

Scientific Research Applications

Chlorosulfonation and Derivative Formation

Chlorosulfonation of N-Phenylmorpholine : N-Phenylmorpholine reacts with chlorosulfonic acid to produce p-sulfonyl chloride derivatives. These derivatives serve as precursors for further chemical transformations, such as the formation of sulfonamides. This reaction pathway illustrates the compound's utility in generating a variety of chemically significant derivatives for further application in organic synthesis (Cremlyn et al., 1992).

Anticancer Activity

Synthesis and Evaluation of 1,4‐Naphthoquinone Derivatives : Phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally related to 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine, have shown potent cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Fluorescence and Solvatochromic Dyes

Development of Fluorescent Molecular Probes : Derivatives of 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Antibacterial and Antifungal Activity

Sulfonamide-derived Compounds and Their Metal Complexes : Sulfonamide-derived ligands and their metal complexes, potentially including structures related to 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine, show moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. This indicates the compound's potential for development into new antimicrobial agents (Chohan & Shad, 2011).

Dye-Sensitized Solar Cells

Dye Regeneration in Solar Cells : The study of donor-acceptor organic dyes related to 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine has contributed to understanding dye regeneration in dye-sensitized solar cells. Such insights are crucial for improving the efficiency of solar energy conversion technologies (Robson et al., 2013).

Future Directions

Thiophene derivatives, including “4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine”, hold potential for future research due to their wide range of applications in fields like medicinal chemistry and material science . Further studies could focus on exploring their synthesis, properties, and potential applications.

properties

IUPAC Name

4-(5-chlorothiophen-2-yl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c15-13-6-7-14(20-13)21(17,18)16-8-9-19-12(10-16)11-4-2-1-3-5-11/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIANVVYZFSRXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.